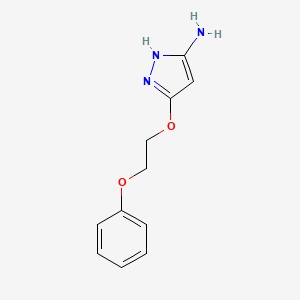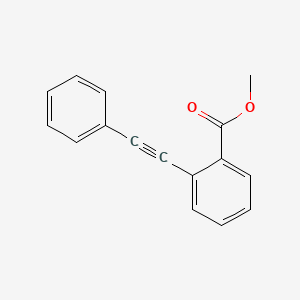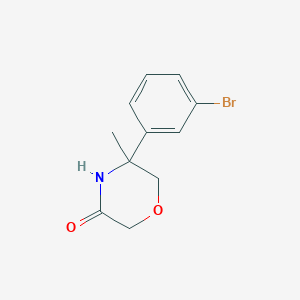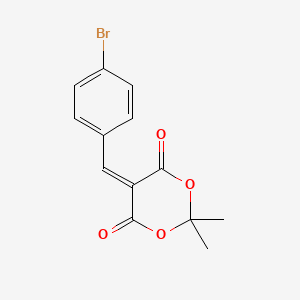
N-FORMYL-4-PIPECOLINE
Vue d'ensemble
Description
N-FORMYL-4-PIPECOLINE: is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-FORMYL-4-PIPECOLINE can be synthesized through the formylation of 4-methylpiperidine. One common method involves the reaction of 4-methylpiperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, to facilitate the formylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic acid and 4-methylpiperidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-FORMYL-4-PIPECOLINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-FORMYL-4-PIPECOLINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-FORMYL-4-PIPECOLINE involves its interaction with specific molecular targets. It can act as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in various cellular processes. Binding to FPRs can modulate inflammatory responses and other cellular pathways .
Comparaison Avec Des Composés Similaires
N-FORMYLPIPERIDINE: Similar in structure but lacks the methyl group at the 4-position.
4-METHYLPIPERIDINE: Lacks the formyl group.
PIPERIDINE: The parent compound without any substituents
Uniqueness: N-FORMYL-4-PIPECOLINE is unique due to the presence of both the formyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
Clé InChI |
WCKITLGQGJSRBV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![l-[-]-4-Hydroxy-1-methylproline](/img/structure/B8791556.png)


![11-Chlorobenzofuro[3,2-b]quinoline](/img/structure/B8791589.png)
